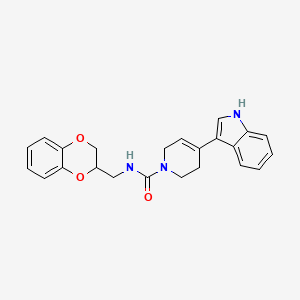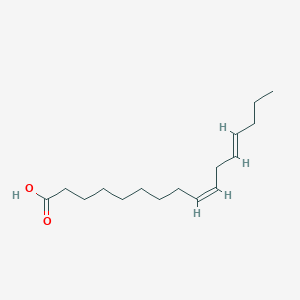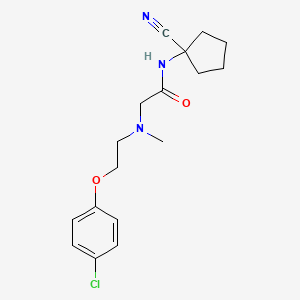
2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenoxy group, a cyanocyclopentyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol, which is then reacted with ethylene oxide to produce 2-(4-chlorophenoxy)ethanol.
Amine Formation: The 2-(4-chlorophenoxy)ethanol is then reacted with methylamine to form 2-(4-chlorophenoxy)ethyl(methyl)amine.
Acetamide Formation: The final step involves the reaction of 2-(4-chlorophenoxy)ethyl(methyl)amine with 1-cyanocyclopentanecarboxylic acid under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-((2-(4-Bromophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide: Similar structure with a bromine atom instead of chlorine.
2-((2-(4-Fluorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide: Similar structure with a fluorine atom instead of chlorine.
2-((2-(4-Methylphenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H22ClN3O2 |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenoxy)ethyl-methylamino]-N-(1-cyanocyclopentyl)acetamide |
InChI |
InChI=1S/C17H22ClN3O2/c1-21(10-11-23-15-6-4-14(18)5-7-15)12-16(22)20-17(13-19)8-2-3-9-17/h4-7H,2-3,8-12H2,1H3,(H,20,22) |
InChI Key |
BJRYJDMSQFJTLC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)Cl)CC(=O)NC2(CCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide](/img/structure/B13365871.png)
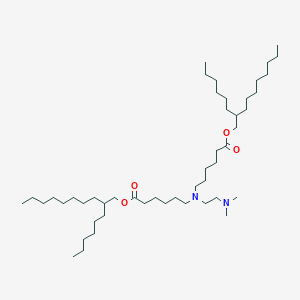
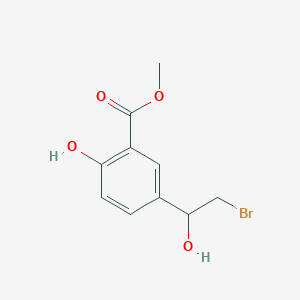
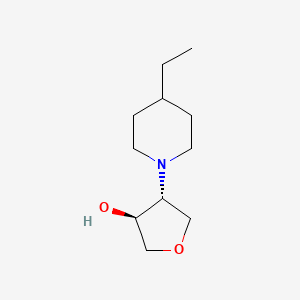
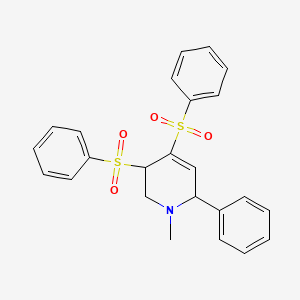
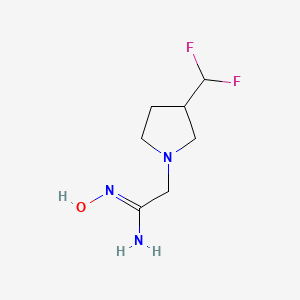
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13365911.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365916.png)
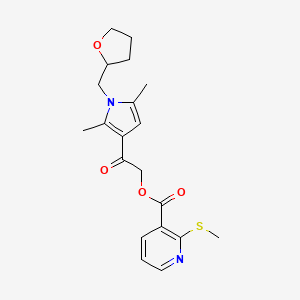
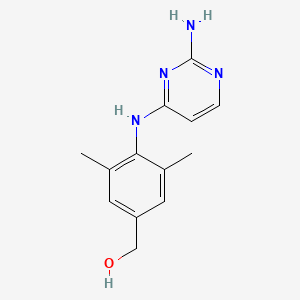
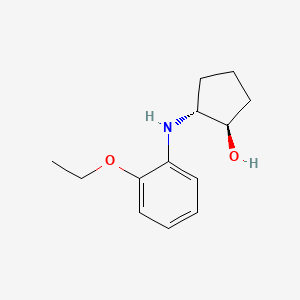
![1-(2,3-Dimethylphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13365947.png)
